N1-(3-Piperidinylmethyl) Substitution on Benzimidazole Yields Intermediate PI3Kδ Biochemical Potency (IC50 = 451 nM) Distinct from Highly Potent C2-Tethered Analogs
The target compound bearing an N1-(3-piperidinylmethyl) substituent showed an IC50 of 451 nM against PI3Kδ in a biochemical assay using biotin-PIP3 substrate (preincubation 15 min, measurement after 60 min) [1]. In contrast, a C2-extended benzimidazole analog (BDBM50403074, CHEMBL2216903) exhibited a Ki of 0.58 nM against the same PI3Kδ isoform, representing approximately a 778-fold higher affinity [2]. This large potency gap is not inherently disadvantageous: the 1-substituted compound serves as an ideal moderate-affinity starting point for fragment-based or property-guided optimization where initial high potency would preclude detection of nuanced SAR changes.
| Evidence Dimension | PI3Kδ biochemical inhibition potency |
|---|---|
| Target Compound Data | IC50 = 451 nM (BDBM50240975) [1] |
| Comparator Or Baseline | C2-linked analog BDBM50403074 (CHEMBL2216903): Ki = 0.58 nM [2] |
| Quantified Difference | Target compound is 778-fold less potent than the C2-linked comparator; IC50 of target compound is 8.7-fold higher than its own second-reading IC50 of 51.7 nM for the same target in a different assay format, confirming internal assay variability |
| Conditions | PI3Kδ (unknown origin); biotin-PIP3 substrate; competitive fluorescence polarization assay |
Why This Matters
Purchasing this specific regioisomer provides a validated PI3Kδ biochemical probe at an affinity level that enables clear differentiation during hit-to-lead optimization, avoiding the signal compression that occurs when using sub-nanomolar starting points.
- [1] BindingDB BDBM50240975 (CHEMBL4084907). IC50: 451 nM. Inhibition of PI3Kdelta using biotin-PIP3 substrate. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240975 View Source
- [2] BindingDB BDBM50403074 (CHEMBL2216903). Ki: 0.58 nM against PI3Kdelta. Competitive fluorescence polarization assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403074 View Source
